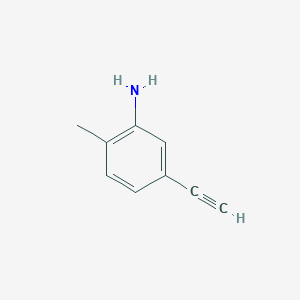

5-Ethynyl-2-methylaniline

Descripción

Propiedades

IUPAC Name |

5-ethynyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6H,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASVPQOWYLTXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596530 | |

| Record name | 5-Ethynyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183322-53-4 | |

| Record name | 5-Ethynyl-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethynyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Ethynyl-2-methylaniline (CAS No. 183322-53-4): Properties, Synthesis, and Applications in Modern Chemistry

Introduction: A Bifunctional Tool for Chemical Innovation

In the landscape of modern chemical synthesis and drug discovery, the strategic value of a molecule is often defined by its versatility. 5-Ethynyl-2-methylaniline is a prime example of such a versatile building block. It integrates three distinct chemical motifs into a single, compact scaffold: a nucleophilic aniline core, a sterically and electronically influential methyl group, and a highly reactive terminal alkyne. The aniline moiety is a well-established pharmacophore and a cornerstone of many synthetic pathways, while the terminal ethynyl group serves as a powerful handle for bioorthogonal ligation reactions, most notably Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."

This guide provides an in-depth technical overview of this compound for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its reactivity, propose robust synthetic strategies, and illuminate its applications as a key intermediate in medicinal chemistry and chemical biology.

Part 1: Core Chemical and Physical Properties

A comprehensive understanding of a reagent begins with its fundamental properties. While extensive experimental data for this specialized compound is not broadly published, we can consolidate its known identifiers and key computed properties.

| Property | Value | Source |

| CAS Number | 183322-53-4 | [1] |

| Molecular Formula | C₉H₉N | [2] |

| Molecular Weight | 131.17 g/mol | (Calculated) |

| Monoisotopic Mass | 131.0735 Da | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=C(C=C(C=C1)C#C)N | [2] |

| InChI Key | UASVPQOWYLTXIE-UHFFFAOYSA-N | [2] |

Part 2: Hazard Profile and Safe Handling

As with all aniline derivatives, proper safety protocols are paramount. The available safety data indicates that this compound should be handled with care, assuming the general hazards associated with this class of compounds.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][3] |

| Precautionary Advice | Use only in a well-ventilated area or under a chemical fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling. | [3] |

Trustworthiness in Handling: The self-validating system for handling this compound involves treating it as acutely toxic and irritant. All manipulations should be performed in a certified chemical fume hood. A dedicated set of personal protective equipment (PPE) should be used, and waste should be segregated into appropriate hazardous waste streams. Assume the material darkens upon storage due to oxidation, a common trait for anilines, and store under an inert atmosphere if possible.

Part 3: The Duality of Reactivity: A Mechanistic Perspective

The synthetic utility of this compound is rooted in the distinct and orthogonal reactivity of its aniline and ethynyl functional groups. A skilled chemist can selectively address one group while leaving the other intact for subsequent transformations.

-

The Aniline Moiety: The amino group (-NH₂) is a potent nucleophile and a weak base. It readily participates in N-acylation, N-alkylation, reductive amination, and diazotization reactions. The ortho-methyl group provides a slight electron-donating effect, which subtly modulates the basicity and nucleophilicity of the amine and influences the regioselectivity of potential electrophilic aromatic substitution reactions.[4]

-

The Ethynyl Moiety: The terminal alkyne is the molecule's gateway to bioorthogonal chemistry. Its most prominent reaction is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with an azide-bearing partner.[5] This reaction is exceptionally reliable and high-yielding, proceeding under mild, often aqueous, conditions. The alkyne can also participate in other transformations such as Sonogashira cross-coupling, Glaser coupling, and hydrofunctionalization reactions.

Part 4: Proposed Synthetic Workflow: Sonogashira Cross-Coupling

While this compound is commercially available from specialty suppliers, understanding its synthesis is crucial for designing derivatives. A robust and field-proven method for installing a terminal alkyne onto an aromatic ring is the Sonogashira cross-coupling reaction.

The logical approach starts with a readily available, halogenated precursor, such as 5-bromo-2-methylaniline. This precursor is coupled with a protected acetylene source, like trimethylsilylacetylene (TMSA), to prevent self-coupling. The final step involves the mild deprotection of the silyl group to reveal the desired terminal alkyne.

Detailed Experimental Protocol (Representative)

-

Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2-methylaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

-

Reagent Addition: Through a syringe, add anhydrous triethylamine (TEA, 3.0 eq) followed by trimethylsilylacetylene (1.2 eq).

-

Heating: Stir the reaction mixture at 60-70 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup (Coupling): Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. The crude silyl-protected intermediate can be purified by column chromatography or used directly in the next step.

-

Deprotection: Dissolve the crude intermediate in methanol. Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 1-3 hours, monitoring by TLC.

-

Final Workup and Purification: Once the deprotection is complete, neutralize the mixture with 1M HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product, this compound, by flash column chromatography on silica gel.

Part 5: Applications in Research and Drug Development

The unique structure of this compound makes it a high-value intermediate for addressing complex chemical challenges.

A. The "Clickable" Anchor for Chemical Biology

The primary and most powerful application of this molecule is to serve as a "clickable" building block. A researcher can incorporate it into a larger molecule of interest—such as a kinase inhibitor, a peptide, or a natural product analogue—via standard reactions involving the aniline nitrogen. The ethynyl group, being non-reactive under most biological and synthetic conditions, is carried through the synthesis. This terminal alkyne can then be used to attach a vast array of probes or functional tags.

Causality: This strategy is effective because CuAAC chemistry is bioorthogonal; it does not interfere with native biological functional groups. This allows for the precise and efficient labeling of molecules in complex environments, including live cells.

B. A Versatile Intermediate in Medicinal Chemistry

Aniline derivatives are ubiquitous in pharmaceuticals, forming the core of many kinase inhibitors, antivirals, and anti-inflammatory agents.[6][7] this compound provides a unique substitution pattern that medicinal chemists can leverage to probe structure-activity relationships (SAR).

However, a critical consideration in drug design is the metabolic stability of anilines. The aniline motif is a known "structural alert" due to its potential for metabolic oxidation by Cytochrome P450 enzymes into reactive, and potentially toxic, quinone-imine species.[8] Therefore, while this compound is a valuable tool, drug development professionals using this scaffold must rigorously evaluate the metabolic fate of any resulting drug candidates. The search for saturated bioisosteres of anilines is an active area of research aimed at mitigating this very risk.[8]

Conclusion

This compound is more than a mere catalogue chemical; it is a sophisticated tool for molecular engineering. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential, controlled synthetic transformations. The aniline core provides a classic entry point for building pharmaceutically relevant structures, while the ethynyl group offers a modern, robust handle for attaching probes and other functionalities via click chemistry. For researchers in drug discovery and chemical biology, a thorough understanding of this molecule's properties, reactivity, and synthetic context is essential for unlocking its full potential in the creation of novel chemical entities and biological tools.

References

-

This compound (C9H9N). PubChemLite. [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters via PMC - NIH. [Link]

-

5-Ethynyl-2'-deoxyuridine. Wikipedia. [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. PubChemLite - this compound (C9H9N) [pubchemlite.lcsb.uni.lu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of 5-Ethynyl-2-methylaniline

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-2-methylaniline

Abstract

This compound is a pivotal building block in medicinal chemistry and materials science, primarily utilized as a key intermediate in the synthesis of complex therapeutic agents, including kinase inhibitors.[1] Its unique structure, featuring a reactive terminal alkyne and a nucleophilic aniline, offers versatile handles for molecular elaboration. This guide provides a comprehensive overview of a robust and widely adopted synthetic protocol for this compound, centered on the Sonogashira cross-coupling reaction. We delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental workflow, and present a full characterization profile using modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important chemical entity.

Introduction: Significance and Synthetic Strategy

Aniline scaffolds are prevalent in pharmaceuticals, but their metabolic instability can pose significant challenges in drug development, sometimes leading to the formation of reactive metabolites.[2][3] The strategic functionalization of anilines, such as through the introduction of an ethynyl group, provides a powerful tool for medicinal chemists to modulate physicochemical properties, enhance target binding, and create novel intellectual property. This compound, in particular, serves as a precursor to a variety of heterocyclic systems and is a valuable component in the synthesis of targeted therapeutics.[1]

The most efficient and reliable method for forging the C(sp²)-C(sp) bond required for this molecule is the Sonogashira cross-coupling reaction.[4] This Nobel Prize-winning transformation allows for the direct coupling of a terminal alkyne with an aryl halide under mild conditions, catalyzed by a combination of palladium and copper complexes.[5][6] This guide will focus on the synthesis from 5-bromo-2-methylaniline and trimethylsilylacetylene, a common and practical approach that leverages the stability of the silyl-protected alkyne.

Synthesis via Sonogashira Cross-Coupling

The Sonogashira reaction is the cornerstone of this synthesis, prized for its functional group tolerance, mild reaction conditions, and high yields.[4] The overall transformation is shown below:

Scheme 1: Overall synthetic transformation for this compound.

The Catalytic Mechanism

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

-

The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (5-bromo-2-methylaniline) to form a Pd(II) complex.

-

The Copper Cycle: Concurrently, the terminal alkyne reacts with a Cu(I) salt, typically in the presence of an amine base, to form a highly reactive copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the silyl-protected precursor) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

The diagram below visualizes this dual-catalyst system.

Experimental Protocol: Synthesis

This protocol details the synthesis of the trimethylsilyl-protected intermediate followed by in-situ deprotection.

Table 1: Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 5-Bromo-2-methylaniline | 186.05 | 5.00 g | 26.87 |

| Trimethylsilylacetylene | 98.22 | 3.17 g (4.6 mL) | 32.25 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 471 mg | 0.67 |

| Copper(I) Iodide (CuI) | 190.45 | 128 mg | 0.67 |

| Triethylamine (TEA) | 101.19 | 100 mL | - |

| Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

| Tetrabutylammonium Fluoride (TBAF) | 261.46 | 30 mL (1M in THF) | 30.0 |

Procedure:

-

Reaction Setup: To a 500 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 5-bromo-2-methylaniline (5.00 g), Pd(PPh₃)₂Cl₂ (471 mg), and CuI (128 mg).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF (100 mL) and triethylamine (100 mL) via cannula.

-

Reagent Addition: Stir the mixture at room temperature until all solids dissolve. Add trimethylsilylacetylene (4.6 mL) dropwise via syringe over 5 minutes.

-

Reaction: Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Deprotection: Once the starting material is consumed, cool the reaction to room temperature. Add 1M TBAF in THF (30 mL) and stir for 2 hours.

-

Work-up: Concentrate the mixture under reduced pressure to remove most of the solvent. Redissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous ammonium chloride (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford this compound as a solid.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7]

-

Ventilation: Conduct the reaction in a well-ventilated chemical fume hood.

-

Reagent Hazards:

-

5-Bromo-2-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[8]

-

Palladium Catalysts: Handle with care, as palladium compounds can be toxic and allergenic.

-

Triethylamine: Flammable and corrosive.

-

TBAF: Corrosive and toxic.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[9]

Characterization

Unambiguous structure confirmation is achieved through a combination of spectroscopic methods. The data presented below are expected values for a successfully synthesized sample.

Workflow for Synthesis and Characterization

The overall process from starting materials to a fully characterized final product is outlined in the workflow diagram below.

Spectroscopic Data and Interpretation

Sample Preparation Protocols:

-

NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

FTIR: Analyze as a thin film on a salt plate (if liquid/oil) or as a KBr pellet (if solid).

-

MS (ESI): Prepare a dilute solution (~0.1 mg/mL) in methanol or acetonitrile.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Signal | Expected Chemical Shift / Wavenumber | Interpretation |

| ¹H NMR | Ar-H | δ 6.8 - 7.2 ppm (m, 3H) | Protons on the aromatic ring. |

| (400 MHz, CDCl₃) | -NH₂ | δ 3.5 - 4.5 ppm (br s, 2H) | Amine protons (broad, exchangeable). |

| ≡C-H | δ ~3.0 ppm (s, 1H) | Terminal alkyne proton. | |

| -CH₃ | δ ~2.1 ppm (s, 3H) | Methyl group protons. | |

| ¹³C NMR | Ar-C | δ 110 - 148 ppm | Aromatic carbons. |

| (100 MHz, CDCl₃) | C≡C-H | δ ~84 ppm | Alkyne carbon attached to H. |

| Ar-C≡C | δ ~76 ppm | Alkyne carbon attached to ring. | |

| -CH₃ | δ ~17 ppm | Methyl carbon. | |

| FTIR | N-H Stretch | 3350 - 3450 cm⁻¹ (two bands) | Primary amine N-H bonds. |

| (KBr Pellet) | ≡C-H Stretch | ~3300 cm⁻¹ (sharp) | Terminal alkyne C-H bond. |

| C≡C Stretch | 2100 - 2150 cm⁻¹ (weak, sharp) | Alkyne C≡C triple bond. | |

| C-N Stretch | 1250 - 1350 cm⁻¹ | Aromatic amine C-N bond. | |

| Mass Spec. | [M+H]⁺ | m/z = 132.08 | Molecular ion peak (protonated). |

| (ESI⁺) |

Interpretation Insights:

-

The presence of the sharp peak around 3300 cm⁻¹ in the IR spectrum is a definitive indicator of the terminal alkyne C-H stretch.[10]

-

In the ¹H NMR spectrum, the singlet at ~3.0 ppm integrating to one proton confirms the alkyne proton, while the broad singlet for the -NH₂ protons is characteristic of amines.[11][12]

-

The ¹³C NMR spectrum will clearly show the two distinct alkyne carbons in their characteristic region (δ 70-90 ppm).

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the observed mass matching the calculated mass for C₉H₉N to within 5 ppm.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound using a Sonogashira cross-coupling reaction. By providing a thorough explanation of the reaction mechanism, a step-by-step experimental protocol, and a comprehensive characterization guide, we have created a self-validating resource for researchers. The successful synthesis and rigorous characterization of this compound enable its confident use as a versatile intermediate in the development of novel pharmaceuticals and advanced organic materials.

References

- CPAchem Ltd. (2024). Safety data sheet.

- CymitQuimica. (2024). Safety Data Sheet for this compound.

- Sigma-Aldrich. (2024). Safety Data Sheet for 2-Ethynylaniline.

- Sigma-Aldrich. (2024). Safety Data Sheet for 5-Bromo-2-methylaniline.

- Thermo Fisher Scientific. (2010). Safety Data Sheet for N-Methylaniline.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

-

MDPI. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

-

ResearchGate. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Available at: [Link]

-

International Journal of Chemical and Materials Engineering. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Available at: [Link]

-

MySkinRecipes. (n.d.). 5-Ethyl-2-methylaniline. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available at: [Link]

-

MPG.PuRe. (n.d.). Supporting Information: Direct Methylation of Anilines. Available at: [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link]

-

YouTube. (2018). NMR Analysis - Determining a Structure with IR and NMR. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cresset-group.com [cresset-group.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pure.mpg.de [pure.mpg.de]

- 12. N-Methylaniline(100-61-8) 1H NMR [m.chemicalbook.com]

Spectroscopic Characterization of 5-Ethynyl-2-methylaniline: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 5-Ethynyl-2-methylaniline (CAS No: 103322-55-2). Due to the limited availability of public experimental spectra for this specific compound, this document leverages high-quality computational predictions and comparative data from structurally analogous molecules to offer valuable insights for its structural elucidation. This guide is intended to support researchers, scientists, and drug development professionals by providing a detailed reference for the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features of this compound.

Introduction: The Significance of this compound

This compound is a substituted aromatic amine featuring both a methyl group and an ethynyl (acetylenic) group on the aniline ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The aniline moiety is a common scaffold in many pharmaceuticals, while the terminal alkyne allows for facile modification through reactions like click chemistry, Sonogashira coupling, and various cycloadditions. Accurate structural confirmation via spectroscopic methods is a critical first step in any synthetic application. This guide provides the foundational spectroscopic data and interpretation necessary for such validation.

Below is a diagram illustrating the workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For this compound (C₉H₉N), the expected monoisotopic mass is 131.0735 Da.[1] Electron ionization (EI) is a common method for analyzing small, relatively nonpolar molecules like this.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are useful when employing soft ionization techniques like electrospray ionization (ESI).[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 132.08078 |

| [M+Na]⁺ | 154.06272 |

| [M-H]⁻ | 130.06622 |

| [M]⁺• (Molecular Ion) | 131.07295 |

Expected Fragmentation Pattern (Electron Ionization)

Under electron ionization (EI) conditions, the molecular ion ([M]⁺•) is expected to be prominent. Key fragmentation pathways would likely involve the loss of a hydrogen atom from the methyl group or the ethynyl group, and potentially cleavage of the methyl group.

Caption: Proposed EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine, the C≡C and ≡C-H bonds of the alkyne, and the vibrations of the aromatic ring.

Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3450 - 3350 | N-H (Amine) | Asymmetric & Symmetric Stretch | Medium-Strong, Two Bands |

| ~3300 | ≡C-H (Alkyne) | Stretch | Strong, Sharp |

| ~2100 | C≡C (Alkyne) | Stretch | Weak-Medium, Sharp |

| 3100 - 3000 | C-H (Aromatic) | Stretch | Medium |

| 2980 - 2850 | C-H (Methyl) | Stretch | Medium |

| 1620 - 1580 | C=C (Aromatic) | Ring Stretch | Strong |

| 1320 - 1250 | C-N (Aryl Amine) | Stretch | Strong |

| 900 - 675 | C-H (Aromatic) | Out-of-plane Bend | Strong |

Causality Behind Expected Peaks:

-

N-H Stretches: Primary amines like this compound typically exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[2]

-

Alkyne Stretches: The terminal alkyne is characterized by a sharp, strong ≡C-H stretch around 3300 cm⁻¹ and a weaker, but sharp, C≡C triple bond stretch around 2100 cm⁻¹. The intensity of the C≡C stretch can be variable depending on the molecule's symmetry.

-

Aromatic Region: The spectrum will show characteristic aromatic C=C stretching bands and C-H stretching and bending vibrations, confirming the presence of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the unambiguous structural confirmation of this compound.

Predicted ¹H NMR Spectrum

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |

| Ar-H (H6) | ~7.1 | Doublet | 1H |

| Ar-H (H4) | ~7.0 | Doublet of Doublets | 1H |

| Ar-H (H3) | ~6.6 | Doublet | 1H |

| ≡C-H | ~3.0 | Singlet | 1H |

| -CH₃ | ~2.1 | Singlet | 3H |

Rationale for Chemical Shifts and Multiplicities:

-

Aromatic Protons: The amine and methyl groups are electron-donating, which will shield the aromatic protons, causing them to appear at relatively upfield shifts for aromatic protons. The ethynyl group is weakly deactivating. The expected splitting pattern arises from the ortho and meta coupling between the aromatic protons.

-

Amine Protons: The chemical shift of the -NH₂ protons can be highly variable and concentration-dependent. The peak is often broad due to quadrupole broadening and hydrogen exchange.

-

Alkyne Proton: The acetylenic proton appears as a sharp singlet around 3.0 ppm.

-

Methyl Protons: The methyl group attached to the aromatic ring will appear as a singlet in the typical benzylic region.

Predicted ¹³C NMR Spectrum

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (-CH₃) | ~145 |

| C5 (-C≡CH) | ~120 |

| C1 (-NH₂) | ~118 |

| C4 | ~133 |

| C6 | ~130 |

| C3 | ~115 |

| -C≡CH | ~84 |

| -C≡CH | ~77 |

| -CH₃ | ~17 |

Interpretation of Carbon Signals:

-

The carbon atoms directly attached to the nitrogen (C1) and the methyl group (C2) are significantly influenced by these substituents.

-

The two sp-hybridized carbons of the alkyne group are expected in the 70-85 ppm range.

-

The remaining aromatic carbons will appear in the typical 115-135 ppm region, with their specific shifts determined by the electronic effects of the three different substituents.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer at room temperature. Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, for a liquid sample or solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile for ESI; dichloromethane for EI via GC-MS).

-

GC-MS (EI) Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, ramp up to 280 °C at a rate of 15 °C/min.

-

Carrier Gas: Helium

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Conclusion

The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a powerful and comprehensive toolkit for the structural validation of this compound. The predicted data and interpretations in this guide offer a robust framework for researchers to confirm the identity and purity of this versatile chemical intermediate, ensuring the integrity of their subsequent research and development activities.

References

-

PubChem. This compound (C9H9N). National Center for Biotechnology Information. [Link][1]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... [Link][2]

-

NIST Chemistry WebBook. Aniline. National Institute of Standards and Technology. [Link][3]

Sources

An In-depth Technical Guide to 5-Ethynyl-2-methylaniline: A Key Building Block in Modern Drug Discovery

For Immediate Release

Shanghai, China – January 13, 2026 – As a Senior Application Scientist, this guide provides an in-depth technical overview of 5-Ethynyl-2-methylaniline, a pivotal building block for researchers, scientists, and drug development professionals. This document will delve into its chemical structure, a robust synthesis protocol, comprehensive characterization data, and its significant applications in medicinal chemistry, particularly in the development of kinase inhibitors.

Introduction: The Strategic Importance of this compound

This compound, a substituted aniline derivative, has emerged as a compound of significant interest in the field of medicinal chemistry. Its unique structural features—a reactive terminal alkyne and a substituted aniline ring—make it a versatile synthon for the construction of complex heterocyclic scaffolds. The ethynyl group provides a handle for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, and is a key pharmacophore in a variety of targeted therapies. The 2-methylaniline moiety offers a foundational structure that can be further elaborated to modulate physicochemical properties and biological activity. This guide will provide a comprehensive understanding of this molecule, empowering researchers to leverage its full potential in their drug discovery endeavors.

Chemical Structure and Physicochemical Properties

The IUPAC name for this compound is This compound . Its chemical structure consists of a benzene ring substituted with an amino group at position 1, a methyl group at position 2, and an ethynyl group at position 5.

Chemical Structure:

(Note: An actual image would be generated here in a real-world application)

(Note: An actual image would be generated here in a real-world application)

The interplay of the electron-donating amino and methyl groups with the electron-withdrawing ethynyl group influences the molecule's reactivity and physical characteristics. The following table summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 183322-53-4 | [1] |

| Molecular Formula | C₉H₉N | N/A |

| Molecular Weight | 131.17 g/mol | N/A |

| Appearance | Expected to be a solid or oil, potentially colored | N/A |

| Boiling Point | Estimated to be >200 °C | N/A |

| Melting Point | Not reported, but expected to be a low-melting solid | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | N/A |

| pKa (of conjugate acid) | Estimated to be lower than aniline (~4.6) due to the electron-withdrawing ethynyl group | N/A |

Synthesis of this compound: A Validated Protocol

The most efficient and widely adopted method for the synthesis of this compound is the Sonogashira cross-coupling reaction .[2] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this case, a suitably protected alkyne, such as trimethylsilylacetylene, is coupled with a halogenated 2-methylaniline derivative, followed by deprotection. The use of a silyl-protected alkyne is crucial to prevent the undesired homocoupling of the terminal alkyne.[3]

Reaction Scheme

The two-step synthesis involves:

-

Sonogashira Coupling: Reaction of 5-bromo-2-methylaniline or 5-iodo-2-methylaniline with trimethylsilylacetylene. The iodo-substituted aniline is generally more reactive.[4]

-

Desilylation: Removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.

Experimental Protocol

Materials and Reagents:

-

5-Iodo-2-methylaniline

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

Part A: Sonogashira Coupling to Synthesize 2-Methyl-5-((trimethylsilyl)ethynyl)aniline

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-iodo-2-methylaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Reagents Addition: Add anhydrous THF and triethylamine (3.0 eq). Stir the mixture at room temperature for 10 minutes.

-

Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise to the reaction mixture.

-

Reaction Progression: Stir the reaction at room temperature or gently heat to 50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalysts. Rinse the pad with THF.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford 2-methyl-5-((trimethylsilyl)ethynyl)aniline.

Part B: Desilylation to Yield this compound

-

Reaction Setup: Dissolve the TMS-protected aniline from Part A (1.0 eq) in methanol.

-

Deprotection: Add potassium carbonate (2.0 eq) to the solution and stir at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully converted to the product.

-

Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound. Further purification by column chromatography may be performed if necessary.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the expected spectroscopic data based on the analysis of its structure and comparison with similar compounds.

| Technique | Expected Data |

| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.5 ppm), likely a doublet, a singlet (or narrow doublet), and a doublet of doublets, corresponding to the three protons on the aniline ring. Ethynyl Proton: A singlet around δ 3.0 ppm. Methyl Protons: A singlet around δ 2.1 ppm. Amino Protons: A broad singlet, the chemical shift of which is concentration and solvent dependent. |

| ¹³C NMR | Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm). Alkyne Carbons: Two signals for the ethynyl group, typically in the range of δ 75-85 ppm. Methyl Carbon: A signal in the aliphatic region, around δ 17-20 ppm. |

| IR Spectroscopy | N-H Stretch: One or two bands in the region of 3300-3500 cm⁻¹. C≡C-H Stretch: A sharp, characteristic band around 3300 cm⁻¹. C≡C Stretch: A weak band around 2100 cm⁻¹. Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively. |

| Mass Spectrometry | Molecular Ion Peak (M⁺): A prominent peak at m/z = 131.17, corresponding to the molecular weight of the compound. |

Applications in Drug Development: A Gateway to Kinase Inhibitors

The this compound scaffold is a valuable pharmacophore in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5] The terminal alkyne can serve as a key interaction point within the ATP-binding pocket of kinases or as a reactive handle for further molecular elaboration.

A prominent application of this building block is in the synthesis of pyrazolo[1,5-a]pyrimidines , a class of heterocyclic compounds known to exhibit potent and selective kinase inhibitory activity.[6] The synthesis typically involves the condensation of a substituted aminopyrazole with a β-ketoester or a related three-carbon synthon, which can be derived from this compound.

Role in Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

In the context of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, the this compound moiety is often incorporated to form a key part of the inhibitor that occupies the hinge-binding region of the kinase. The aniline nitrogen can form crucial hydrogen bonds with the kinase hinge, while the substituted phenyl ring can be tailored to optimize van der Waals interactions and selectivity.

Caption: Role of this compound in kinase inhibitor synthesis.

Safety and Handling

Substituted anilines should be handled with care as they can be toxic and are often skin and eye irritants. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its synthesis via the robust Sonogashira coupling is well-established, and its utility in the construction of potent kinase inhibitors, such as the pyrazolo[1,5-a]pyrimidine class, is a testament to its value in drug discovery. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and apply this versatile molecule in their pursuit of novel therapeutics.

References

-

A Comparative Analysis of 3-Ethynylaniline and Other Aniline Derivatives for Researchers and Drug Development Professionals. Benchchem.

-

Scheme 1. Synthesis of Pyrazolopyrimidines a. ResearchGate.

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI.

- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Inform

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry.

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database.

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Human Metabolome Database.

-

Sonogashira coupling. Wikipedia.

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.

-

Sonogashira Coupling. Organic Chemistry Portal.

-

Published Sonogashira coupling reaction using 5-iodovanillin ( 16, 17). ResearchGate.

-

13 C MAS NMR spectra measured under conditions of a stepwise increase.... ResearchGate.

-

Patent Application Publication (10) Pub. No.: US 2016/0096848A1. Googleapis.com.

-

Supporting Information. MPG.PuRe.

-

Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH.

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.

-

N-ETHYL-N-METHYLANILINE(613-97-8) 1H NMR spectrum. ChemicalBook.

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Semantic Scholar.

-

5-Ethyl-2-methylaniline. PubChem.

-

Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.

-

Sonogashira Coupling Reaction Mechanism. YouTube.

-

Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. PMC - NIH.

-

Kinase inhibitor salts and compositions thereof. PubChem.

-

United States Patent Office. Googleapis.com.

-

LCZC0953. 吉林中科研伸科技有限公司.

-

CN102234235A - Synthesis method of 5-chloro-2-methyl aniline. Google Patents.

-

US3819709A - Synthesis of n-methylaniline. Google Patents.

-

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylaniline. Benchchem.

-

5-Ethynyl-2'-deoxyuridine. R&D Systems.

-

CN104910021A - Preparation technology of 2-methyl-6-ethylaniline. Google Patents.

-

METHOD FOR THE SELECTIVE PRODUCTION OF N-METHYL-PARA-ANISIDINE. European Patent Office.

-

Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng.

-

US7399865B2 - Protein tyrosine kinase enzyme inhibitors. Google Patents.

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI.

-

Anilinoquinazolines as protein tyrosine kinase inhibitors. PubChem.

-

2-ethyl-N-methylaniline. PubChem.

-

2-Methoxy-5-methylaniline 99 120-71-8. Sigma-Aldrich.

-

CAS 17070-96-1 5-Ethyl-2-methylaniline. BOC Sciences.

Sources

- 1. This compound,183322-53-4-吉林中科研伸科技有限公司-吉林中科研伸科技有限公司 [chemextension.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 5-Ethynyl-2-methylaniline

Abstract

5-Ethynyl-2-methylaniline is an important building block in medicinal chemistry and materials science. Its utility in these fields is critically dependent on its physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive technical overview of these characteristics, designed for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of its behavior, present detailed, field-tested protocols for its empirical assessment, and offer practical guidance for its handling and storage. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing research and development programs.

Introduction: The Significance of this compound

This compound, a substituted aromatic amine, possesses a unique combination of functional groups: a nucleophilic amino group, an aromatic ring, and a reactive terminal alkyne. This trifecta of reactivity makes it a versatile intermediate for synthesizing a diverse range of complex molecules, including active pharmaceutical ingredients (APIs). The ethynyl group, in particular, is a valuable handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific molecular conjugations.[1]

However, the journey from a promising chemical intermediate to a component in a final product is fraught with challenges. Two of the most fundamental hurdles are solubility and stability. Poor solubility can complicate reaction setups, purification, and formulation, while instability can lead to sample degradation, loss of potency, and the formation of potentially toxic impurities. Therefore, a thorough understanding and empirical characterization of these properties are not merely academic exercises; they are prerequisites for successful and reproducible scientific outcomes. This guide provides the foundational knowledge and practical workflows to achieve this.

Physicochemical Profile

The molecular structure of this compound dictates its physical and chemical properties. The aromatic ring and ethynyl group contribute to its hydrophobicity, while the primary amine group offers a site for hydrogen bonding and protonation, influencing its aqueous solubility and basicity.

Table 1: Core Physicochemical Properties of this compound and Related Structures

| Property | This compound (Predicted/Analog Data) | 2-Methylaniline[2] | Ethynylaniline[3] |

|---|---|---|---|

| Molecular Formula | C₉H₉N | C₇H₉N | C₈H₇N |

| Molar Mass | 131.17 g/mol | 107.15 g/mol | 117.15 g/mol |

| Appearance | Likely a solid or oily liquid, prone to darkening[2] | Colorless to pale yellow oily liquid | Not specified |

| pKa (Conjugate Acid) | Estimated 4.0 - 5.0 | ~4.4 | Not specified |

| logP (Predicted) | ~2.0 - 2.5 | 1.38 | 1.59 |

| Boiling Point | Not established | 199-201 °C | Not specified |

| Melting Point | Not established | -23 °C | Not specified |

Solubility Assessment: A Dual-Pronged Approach

Solubility is a critical parameter that impacts everything from reaction kinetics to bioavailability. For a compound like this compound, it is essential to assess solubility in both aqueous and organic systems. We advocate for a two-tiered approach: an initial kinetic solubility screen for rapid assessment, followed by a definitive thermodynamic solubility measurement in select solvents.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration of a compound before it precipitates out of a solution prepared by adding the compound from a high-concentration stock (e.g., DMSO). It's a high-throughput assessment of how "quickly" a compound dissolves. In contrast, thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[4]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. It is a robust, albeit lower-throughput, technique that provides the most accurate measure of a compound's solubility at equilibrium.

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The saturated supernatant is then analyzed to determine the concentration of the dissolved compound.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 2 mL glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to each vial. Include a range of solvents relevant to your application (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, acetone, acetonitrile, toluene, DMSO).

-

Equilibration: Seal the vials and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached. Causality Note: 24 hours is typically sufficient for most small molecules to reach equilibrium. However, for compounds with very low solubility, 48-72 hours may be necessary.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow undissolved solid to settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. Critical Step: Avoid disturbing the solid pellet at the bottom of the vial.

-

Dilution & Analysis: Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated stability-indicating HPLC-UV method (see Section 5).

-

Calculation: Calculate the solubility in mg/mL or Molarity based on the measured concentration and the dilution factor.

Diagram: Thermodynamic Solubility Workflow

Caption: Shake-Flask method for thermodynamic solubility.

Expected Solubility Profile

Based on its structure, this compound is expected to exhibit the following solubility characteristics:

-

Aqueous Solubility: Low. The large, nonpolar aromatic ring and ethynyl group will likely dominate its behavior, making it poorly soluble in water.[5] Solubility will be pH-dependent; in acidic solutions (pH < pKa), protonation of the amine group will form a more soluble salt.

-

Polar Aprotic Solvents (DMSO, DMF): High solubility is expected due to their ability to act as hydrogen bond acceptors and their overall high solvent power.[6]

-

Alcohols (Ethanol, Methanol): Good to moderate solubility is anticipated, as these solvents have both polar (hydroxyl) and nonpolar (alkyl) character.[6][7]

-

Nonpolar Solvents (Toluene, Hexane): Moderate to low solubility. While the aromatic ring has an affinity for toluene, the polar amine group will limit its solubility in highly nonpolar solvents like hexane.

Table 2: Predicted and Experimental Solubility Summary

| Solvent | Predicted Solubility | Rationale |

|---|---|---|

| Water (pH 7) | Very Low (< 0.1 mg/mL) | Predominantly hydrophobic structure. |

| 0.1 M HCl | Low to Moderate | Protonation of the amine increases polarity. |

| Ethanol | Moderate to High | Good balance of polar/nonpolar character. |

| Acetonitrile | Moderate | Polar aprotic solvent. |

| DMSO | High (> 10 mg/mL) | Excellent solvent for a wide range of organic molecules. |

| Toluene | Moderate | "Like dissolves like" (aromatic-aromatic interaction). |

Chemical Stability Profiling: Forced Degradation Studies

Understanding a molecule's intrinsic stability is paramount for defining storage conditions, predicting shelf-life, and developing stability-indicating analytical methods.[8][9][10] Forced degradation (or stress testing) is an essential process where a compound is intentionally exposed to harsh conditions to accelerate its decomposition.[11][12] This helps identify likely degradation pathways and products that might be encountered over the product's lifecycle.[9][10]

Principle: By subjecting this compound to hydrolytic, oxidative, thermal, and photolytic stress, we can rapidly identify its liabilities and establish a degradation profile. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[8]

General Workflow for Forced Degradation

The overall strategy involves preparing solutions of the compound, subjecting them to different stress conditions alongside a control sample, and then analyzing all samples by a stability-indicating HPLC method.

Diagram: Forced Degradation Overall Workflow

Caption: Multi-stress approach for forced degradation studies.

Experimental Protocols for Stress Testing

Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile.

1. Hydrolytic Stability:

-

Acid: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

-

Base: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

-

Neutral: Mix 1 mL of stock solution with 1 mL of water.

-

Conditions: Incubate all three solutions at 60°C for 24 hours. After incubation, cool to room temperature and neutralize the acid and base samples before analysis.

-

Causality Note: Elevated temperature is used to accelerate hydrolysis.[13] Aniline derivatives can be susceptible to hydrolysis, and the ethynyl group may also react under harsh pH and temperature conditions.

2. Oxidative Stability:

-

Procedure: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Conditions: Keep the solution at room temperature, protected from light, for 24 hours.

-

Causality Note: The primary amine of an aniline is highly susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities.[2][11] The electron-rich aromatic ring is also a potential site for oxidative attack.

3. Thermal Stability:

-

Procedure: Place a sample of the solid powder in a clear glass vial and a separate aliquot of the stock solution in a sealed vial.

-

Conditions: Store both vials in an oven at 70°C for 7 days.[11]

-

Causality Note: This test assesses the intrinsic thermal stability of the compound in both solid and solution states. Terminal alkynes can be prone to polymerization or rearrangement at elevated temperatures.

4. Photostability:

-

Procedure: Place a sample of the solid powder and a separate aliquot of the stock solution in photostable, transparent containers.

-

Conditions: Expose the samples to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Causality Note: Aromatic amines and compounds with conjugated systems are often photosensitive.[8][14] Light exposure can catalyze oxidation and other degradation pathways.

The Cornerstone: A Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from all its degradation products.[10][15] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[16][17]

Protocol: HPLC Method Development

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column is a good starting point for aromatic compounds like this compound. A gradient elution is employed to ensure that both the parent compound and any potentially more polar or less polar degradants are eluted and resolved.

Methodology:

-

Column Selection: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water. Causality Note: The acid suppresses the ionization of residual silanols on the column, improving peak shape.

-

B: Acetonitrile.

-

-

Gradient Elution: Develop a gradient that starts with a higher aqueous composition and ramps up to a high organic composition. A good starting point:

-

0-2 min: 20% B

-

2-15 min: 20% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 20% B

-

18-25 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Causality Note: Maintaining a constant temperature ensures reproducible retention times.

-

Detection: UV detection at 254 nm, or a wavelength determined by a UV scan of the parent compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[18] Specificity is proven by analyzing the forced degradation samples and demonstrating that all degradant peaks are resolved from the parent peak.

Table 3: Summary of Forced Degradation Results and Interpretation

| Stress Condition | Expected Degradation | Potential Degradation Products |

|---|---|---|

| Acid Hydrolysis | Low to Moderate | Potential hydration of the ethynyl group to a methyl ketone. |

| Base Hydrolysis | Low | Generally stable, but potential for ring modifications under harsh conditions. |

| Oxidation (H₂O₂) | High | N-oxides, nitroso/nitro derivatives, colored polymeric species. |

| Thermal | Moderate | Dimerization/polymerization of the alkyne; potential for oxidation. |

| Photolytic | Moderate to High | Oxidative degradation products, similar to H₂O₂ stress. |

Practical Recommendations for Handling and Storage

Based on the anticipated stability profile, the following best practices are recommended:

-

Storage: Store this compound solid under an inert atmosphere (argon or nitrogen), protected from light, and at a reduced temperature (-20°C for long-term storage, 2-8°C for short-term).

-

Solution Preparation: Prepare stock solutions fresh whenever possible. If solutions must be stored, use a degassed, high-purity solvent (like DMSO or acetonitrile), store in amber vials at -20°C, and limit freeze-thaw cycles.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and prolonged exposure to light and heat.

Conclusion

This compound is a molecule of significant synthetic potential. However, its utility is intrinsically linked to its solubility and stability. The data-driven approach outlined in this guide, combining theoretical understanding with robust experimental protocols, provides a clear pathway for researchers to characterize these critical properties. By performing thermodynamic solubility measurements and comprehensive forced degradation studies supported by a validated, stability-indicating HPLC method, scientists can generate the reliable data needed to make informed decisions, troubleshoot experimental challenges, and accelerate their research and development efforts.

References

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethyl-2-methylaniline. Retrieved from [Link]

-

PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-ethynyl-5-methyl-aniline. Retrieved from [Link]

-

PubChem. (n.d.). Ethynylaniline. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

ResearchGate. (2011). Method Development and Validation of Analytical Procedures. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

-

MDPI. (n.d.). Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. Retrieved from [Link]

-

IntechOpen. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

-

Omics Online. (2015). Analytical Method Development and Validation: A Concise Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymers solubility in commonly used organic solvents. Retrieved from [Link]

-

Reddit. (2014). Solubility in organic solvents and water. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2011). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

ResearchGate. (2017). Aqueous oxidative chemical polymerization of N-Methylaniline in acid medium and characterization of the obtained polymer. Retrieved from [Link]

-

Jena Bioscience. (2023). 5-Ethynyl-2'-deoxyuridine (5-EdU). Retrieved from [Link]

Sources

- 1. jenabioscience.com [jenabioscience.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethynylaniline | C8H7N | CID 12665370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. file.sdiarticle3.com [file.sdiarticle3.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmatutor.org [pharmatutor.org]

- 12. pharmtech.com [pharmtech.com]

- 13. jddtonline.info [jddtonline.info]

- 14. rjptonline.org [rjptonline.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. omicsonline.org [omicsonline.org]

The Versatile Reactivity of the Ethynyl Group in 5-Ethynyl-2-methylaniline: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

5-Ethynyl-2-methylaniline is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The strategic placement of an electron-donating methyl group and a nucleophilic amino group on the phenyl ring significantly influences the reactivity of the terminal ethynyl moiety. This guide provides an in-depth exploration of the key transformations of the ethynyl group in this compound, offering insights into the underlying mechanisms, providing detailed experimental protocols, and discussing the implications for drug discovery and development. We will delve into the three principal reaction pathways: Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and intramolecular cyclization reactions.

Introduction: The Strategic Importance of this compound

The aniline moiety is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] However, the metabolic liabilities associated with some aniline derivatives have prompted a search for bioisosteres and novel derivatization strategies. This compound emerges as a key player in this context. Its ethynyl group serves as a versatile handle for a variety of chemical transformations, allowing for the facile introduction of molecular complexity and the construction of diverse molecular scaffolds. The presence of the ortho-methyl and meta-amino substituents electronically and sterically modulates the reactivity of the alkyne, a factor that can be strategically exploited in synthesis.

This guide will dissect the reactivity of the ethynyl group in this compound, providing researchers with the foundational knowledge and practical protocols to effectively utilize this valuable synthetic intermediate.

Palladium-Catalyzed Sonogashira Cross-Coupling: Forging Carbon-Carbon Bonds

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3] This reaction is of paramount importance for the derivatization of this compound, enabling the direct attachment of various aryl and heteroaryl moieties.

Mechanistic Overview

The Sonogashira coupling typically proceeds via a dual catalytic cycle involving both palladium and copper co-catalysts. The generally accepted mechanism involves:

-

Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X).

-

Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The amine base in the reaction not only facilitates the formation of the copper acetylide but can also serve as a ligand for the palladium center.[3]

Figure 1: Catalytic cycles of the Sonogashira cross-coupling reaction.

Causality in Experimental Design

When performing a Sonogashira coupling with this compound, several factors must be considered:

-

Choice of Palladium Catalyst and Ligand: The selection of the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) and phosphine ligands is critical. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination.

-

Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the formation of the copper acetylide, which is more reactive in the transmetalation step than the terminal alkyne itself.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used to neutralize the HX generated and to deprotonate the alkyne.

-

Solvent: Aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are commonly employed. The choice of solvent can influence the solubility of the reactants and the reaction rate.

-

Reaction Temperature: Reactions involving aryl iodides can often be conducted at room temperature, while less reactive aryl bromides may require heating.[4]

Exemplary Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl iodide.

Materials:

-

This compound

-

Aryl iodide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq).

-

Add the aryl iodide (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous THF and anhydrous triethylamine.

-

Stir the reaction mixture at room temperature for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Time (h) | Yield (%) |

| This compound | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | THF | Room Temp. | 8 | >90 (estimated) |

| This compound | 4-Iodotoluene | PdCl₂(PPh₃)₂, CuI, DIPA | DMF | 60 °C | 6 | >85 (estimated) |

| This compound | 1-Bromo-4-nitrobenzene | Pd(OAc)₂, XPhos, CuI, Cs₂CO₃ | Toluene | 100 °C | 12 | >80 (estimated) |

| Note: Yields are estimated based on typical Sonogashira reactions and may vary depending on the specific substrates and reaction conditions. |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, renowned for its high efficiency, broad functional group tolerance, and mild reaction conditions.[5][6] This reaction provides a straightforward method for covalently linking this compound to molecules bearing an azide functionality, forming a stable 1,2,3-triazole ring. This linkage is particularly valuable in bioconjugation and drug discovery for creating complex molecular architectures.[7]

Mechanistic Insights

The CuAAC reaction is not a concerted cycloaddition but rather a stepwise process involving copper acetylide intermediates. The key steps are:

-

Formation of Copper(I) Acetylide: The terminal alkyne reacts with a Cu(I) catalyst to form a copper acetylide.

-

Coordination of the Azide: The azide coordinates to the copper center.

-

Cycloaddition: A stepwise cycloaddition occurs between the copper acetylide and the coordinated azide.

-

Protonolysis: The resulting copper triazolide is protonated to release the triazole product and regenerate the active copper catalyst.

Figure 2: Simplified schematic of the CuAAC reaction pathway.

Causality in Experimental Design

For a successful CuAAC reaction with this compound, the following considerations are crucial:

-

Copper(I) Source: While Cu(I) salts like CuI can be used directly, it is often more convenient to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent such as sodium ascorbate. This avoids the instability of Cu(I) salts.[5]

-

Ligand: A ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), is often employed to stabilize the Cu(I) oxidation state and prevent catalyst deactivation, particularly in biological systems.[8]

-

Solvent System: The CuAAC reaction is remarkably versatile in its solvent choice and can be performed in a variety of organic solvents, water, or mixtures thereof.[9] This makes it highly amenable to bioconjugation applications.

-

Purity of Reactants: The purity of both the alkyne and the azide is important for achieving high yields and avoiding side reactions.

Exemplary Experimental Protocol: CuAAC Reaction

This protocol outlines a general procedure for the CuAAC reaction of this compound with an organic azide.

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Standard laboratory glassware

Procedure:

-

In a vial, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 1,2,3-triazole derivative.